Cas no 1805182-55-1 (4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine)

4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine 化学的及び物理的性質
名前と識別子
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- 4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine
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- インチ: 1S/C8H4BrF2IN2/c9-2-4-1-6(12)14-7(8(10)11)5(4)3-13/h1,8H,2H2
- InChIKey: UXSKAJBTBYJZOC-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(CBr)=C(C#N)C(C(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 243
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 36.7
4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029042480-1g |
4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine |
1805182-55-1 | 97% | 1g |
$1,534.70 | 2022-04-01 |
4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridineに関する追加情報
4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine: A Comprehensive Overview
The compound 4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine, identified by the CAS number 1805182-55-1, is a highly functionalized aromatic compound with a pyridine ring substituted at positions 2, 3, 4, and 6. This molecule is notable for its diverse substituents, including a bromomethyl group at position 4, a cyano group at position 3, a difluoromethyl group at position 2, and an iodine atom at position 6. These substituents endow the compound with unique chemical properties and potential applications in various fields of chemistry and materials science.
The synthesis of this compound typically involves multi-step organic reactions, often employing methods such as nucleophilic substitution, electrophilic substitution, and coupling reactions. The presence of electron-withdrawing groups like the cyano and difluoromethyl groups significantly influences the electronic properties of the pyridine ring, making it highly reactive towards nucleophilic attack. This makes the compound a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Recent studies have highlighted the potential of 4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine as a building block for constructing bioactive compounds. For instance, researchers have utilized this compound to synthesize novel antiviral agents by exploiting its ability to form stable conjugates with other bioactive moieties. The bromomethyl group serves as an excellent leaving group in substitution reactions, enabling the incorporation of various functional groups into the molecule.
In addition to its role in drug discovery, this compound has shown promise in materials science applications. The iodine atom at position 6 can be readily replaced with other halogens or functional groups through simple substitution reactions, allowing for the creation of tailored materials with specific electronic or optical properties. For example, derivatives of this compound have been explored for use in organic light-emitting diodes (OLEDs) due to their ability to modulate light emission characteristics.
The unique combination of substituents in 4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine also makes it an attractive candidate for use in catalytic processes. The cyano group acts as a strong electron-withdrawing group, enhancing the acidity of certain positions on the pyridine ring and facilitating catalytic activity in reactions such as oxidation and cycloaddition processes. Recent advancements in asymmetric catalysis have further underscored the potential utility of this compound in enantioselective synthesis.
From an environmental perspective, understanding the fate and transport of 4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes rapid degradation under UV light due to the presence of electron-withdrawing groups that sensitize the molecule to photodegradation. This property is advantageous for applications where controlled release or biodegradability is desired.
In conclusion, 4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in modern organic synthesis and materials development. As research continues to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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